molecular formula C20H32O3 B072427 Grindelic acid CAS No. 1438-57-9

Grindelic acid

Cat. No.: B072427
CAS No.: 1438-57-9
M. Wt: 320.5 g/mol
InChI Key: XLWWERNKTLITEF-MVJPYGJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Grindelic acid primarily targets the respiratory epithelium and human macrophages . It modulates the pro-inflammatory functions of these cells, which play a crucial role in the body’s response to bacterial infection .

Mode of Action

This compound interacts with its targets by modulating the expression of surface receptors such as TLR-4 and the concentration of the NF-κB transcription factor . This modulation leads to a decrease in the production of a wide spectrum of cytokines, including TNF-α, IL-1β, IL-6, and IL-8 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By decreasing the concentration of the NF-κB transcription factor, this compound inhibits the synthesis of pro-inflammatory cytokines . This modulation of the NF-κB pathway results in a decrease in inflammation and an improvement in symptoms related to cold and other respiratory diseases .

Pharmacokinetics

It is known that this compound is used in cell suspension cultures, suggesting that it can be absorbed and distributed in the body

Result of Action

The primary result of this compound’s action is a significant modulation of pro-inflammatory functions in the respiratory epithelium . This includes a decrease in the expression of TLR-4, a reduction in the concentration of the NF-κB transcription factor, and an inhibition of cytokine synthesis . These molecular and cellular effects contribute to the compound’s potential therapeutic benefits in treating respiratory diseases .

Action Environment

The action of this compound can be influenced by environmental factors. For example, studies have shown that the accumulation of this compound in Grindelia pulchella cell suspension cultures can be affected by the presence of abiotic elicitors such as CuSO4 . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Grindelic acid can be synthesized through various methods, including cell suspension cultures of Grindelia pulchella . The process involves the use of media supplemented with specific growth regulators like indolbutiric acid and bencilamine purine. The production is often enhanced by the addition of abiotic elicitors such as copper sulfate .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant material. The process includes acidifying the liquid media to a specific pH, followed by liquid-liquid extraction using solvents like diethyl ether. The cells are then extracted by reflux in methanol, and the methanolic extract is further processed to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Grindelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The reactions yield various derivatives of this compound, including synthetic antitumor derivatives .

Comparison with Similar Compounds

Grindelic acid is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific anti-inflammatory and antitumor properties, making it a compound of significant interest in both scientific research and industrial applications.

Properties

IUPAC Name

2-[(2'S,4aS,8R,8aS)-2',4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-14-7-8-15-17(2,3)9-6-10-19(15,5)20(14)12-11-18(4,23-20)13-16(21)22/h7,15H,6,8-13H2,1-5H3,(H,21,22)/t15-,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWWERNKTLITEF-MVJPYGJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@]([C@@]13CC[C@@](O3)(C)CC(=O)O)(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438-57-9
Record name Grindelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GRINDELIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QX9FCD1IN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Grindelic acid
Reactant of Route 2
Grindelic acid
Reactant of Route 3
Grindelic acid
Reactant of Route 4
Grindelic acid
Reactant of Route 5
Grindelic acid
Reactant of Route 6
Grindelic acid
Customer
Q & A

ANone: Grindelic acid, a diterpene acid found in Grindelia squarrosa, has been shown to modulate the pro-inflammatory functions of respiratory epithelial cells and macrophages. While its exact mechanism of action is not fully understood, research suggests that this compound may decrease the expression of TLR-4 receptors and reduce the concentration of the p65 NF-κB transcription factor in LPS-stimulated nasal and bronchial epithelial cells []. This, in turn, may lead to the inhibition of pro-inflammatory cytokine synthesis, including IL-8, TNF-α, IL-1β, and IL-6 [].

ANone: Yes, studies show that this compound can modulate the pro-inflammatory functions of macrophages, though less potently than the total Grindelia squarrosa extract []. Further research is needed to fully elucidate the specific mechanisms involved.

ANone: this compound does not appear to have a direct antimicrobial effect. Studies examining its activity against a range of bacterial strains found no significant inhibition [].

ANone: this compound has the molecular formula C20H32O2 and a molecular weight of 304.47 g/mol.

ANone: The structure of this compound has been extensively studied using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [, , , ]. These analyses have provided detailed information about the compound's structure, including the position of functional groups and stereochemistry.

ANone: The research provided focuses primarily on the biological activity and chemical synthesis of this compound. While its stability and compatibility with various materials are crucial for potential applications, these aspects have not been explicitly explored in the provided literature.

ANone: Based on the provided research, there is no evidence to suggest that this compound possesses any inherent catalytic properties.

ANone: Yes, molecular docking studies have been conducted to investigate the potential interaction of this compound with histone deacetylase (HDAC) enzymes []. These simulations have shown that this compound exhibits a binding mode similar to known HDAC inhibitors and displays good binding affinity []. This suggests a potential mechanism for its observed cytotoxic activity.

ANone: Studies have demonstrated that modifying the this compound structure can significantly alter its biological activity. For example, introducing a hydroxyl group at the C-17 or C-6 position through bromination and subsequent reactions leads to derivatives with altered properties []. Additionally, research has shown that the presence of specific functional groups, like the carboxyl group at C-7, is crucial for its biological activity []. Further SAR studies are needed to fully explore the relationship between structural modifications and their impact on this compound's activity, potency, and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.